molecular formula C10H13NO B3055594 Oxazolidine, 2-methyl-2-phenyl- CAS No. 65687-97-0

Oxazolidine, 2-methyl-2-phenyl-

Cat. No. B3055594
CAS RN: 65687-97-0
M. Wt: 163.22 g/mol
InChI Key: ZPXMCDDVPLMEFT-UHFFFAOYSA-N
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Description

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The O atom and NH groups are not mutually bonded, in contrast to isoxazolidine . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen . The exact mass of the compound Oxazolidine, 2-methyl-2-phenyl- is unknown.


Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization . In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .


Molecular Structure Analysis

Oxazolidine is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The saturated form of oxazoline is termed oxazolidine .


Chemical Reactions Analysis

The substrates underwent transamidation, followed by cyclodehydrosulfurization to form the desired product at 80 °C under solvent-free condition .

Scientific Research Applications

Oxazolidinone Derivatives and Their Antimicrobial Properties : Oxazolidinones, including "2-methyl-2-phenyl-oxazolidine" derivatives, have been identified as a novel class of synthetic antimicrobial agents. These compounds exhibit a unique mechanism by inhibiting protein synthesis and display bacteriostatic activity against significant human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a well-known oxazolidinone, has demonstrated high effectiveness in vivo against infections caused by common gram-positive pathogens. The ongoing development and modification of the oxazolidinone nucleus aim to yield agents with greater potency and novel spectra of activity, which may include other derivatives of "2-methyl-2-phenyl-oxazolidine" (Diekema & Jones, 2000; Poce et al., 2008).

Role in Antibacterial Hybrids : The hybridization of oxazolidinone with other antibacterial pharmacophores has been explored to interact with multiple targets or to mitigate the known side effects associated with each pharmacophore. Oxazolidinone-containing hybrids, potentially including "2-methyl-2-phenyl-oxazolidine" derivatives, are considered valuable scaffolds for developing novel anti-MRSA agents. This approach addresses the urgent need for new therapeutic options against invasive MRSA infections, considering the limited effectiveness of current treatments and the emergence of resistant strains (Jiang et al., 2020).

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Recent (2011–2019) multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . This suggests that research in this area is ongoing and future work may focus on developing new synthetic strategies for functionalized oxazolidines.

properties

IUPAC Name

2-methyl-2-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXMCDDVPLMEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299256
Record name Oxazolidine, 2-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65687-97-0
Record name NSC128919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolidine, 2-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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